Cas no 851129-85-6 (N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)

N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
- N-CYCLOHEXYL-2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- CHEMBL1572933
- SMR000025771
- N-cyclohexyl-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 851129-85-6
- HMS2295L21
- SR-01000124457
- SR-01000124457-1
- MLS000091209
- F0594-0737
- AKOS001792743
- N-cyclohexyl-2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide
-
- インチ: 1S/C18H21N3O4S/c22-16(19-13-4-2-1-3-5-13)11-26-18-21-20-17(25-18)12-6-7-14-15(10-12)24-9-8-23-14/h6-7,10,13H,1-5,8-9,11H2,(H,19,22)
- InChIKey: ZGVHFCVPRBKNGX-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(C2C=CC3=C(C=2)OCCO3)O1)CC(NC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 375.12527733g/mol
- どういたいしつりょう: 375.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0594-0737-10μmol |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-25mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-2mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-10mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-1mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-100mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-3mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-40mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-75mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0594-0737-20mg |
N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
851129-85-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 関連文献
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N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamideに関する追加情報
Professional Introduction to N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide (CAS No. 851129-85-6)
N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 851129-85-6, belongs to a class of molecules that exhibit promising biological activities. Its molecular structure incorporates several key functional groups, including a cyclohexyl moiety, a sulfanyl group, and a 1,3,4-oxadiazole ring system, which contribute to its unique chemical properties and potential therapeutic applications.
The presence of the N-cyclohexyl group in the molecular framework suggests that this compound may possess favorable pharmacokinetic characteristics. The cyclohexyl side chain can influence the solubility and metabolic stability of the molecule, making it an attractive candidate for further investigation in drug design. Additionally, the incorporation of a sulfanyl group at the 2-position of the acetamide moiety introduces a polar region that could enhance binding interactions with biological targets.
The core of this compound is the 1,3,4-oxadiazole ring system, which is known for its versatility in medicinal chemistry. Oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the substitution pattern at the 5-position of the oxadiazole ring in this compound includes a 2,3-dihydro-1,4-benzodioxin moiety. This structural feature is particularly noteworthy as benzodioxin derivatives have shown significant promise in various preclinical studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. The combination of computational studies with experimental validation has been instrumental in understanding the mechanism of action of N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide. These studies suggest that the compound may interact with specific enzymes or receptors involved in critical biological pathways.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to introduce the desired functional groups with precision. This level of synthetic control is essential for developing novel pharmaceutical agents that meet stringent regulatory requirements.
Current research efforts are focused on evaluating the pharmacological properties of N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide in various disease models. Preclinical studies have demonstrated its potential efficacy in inhibiting key enzymes associated with inflammation and cancer progression. These findings have generated considerable interest among academic and industrial researchers who are exploring new therapeutic strategies.
The development of new drug candidates is a complex process that requires extensive testing to ensure safety and efficacy. N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide is currently undergoing rigorous evaluation in both cellular and animal models. These studies aim to provide comprehensive data on its biological activity and potential side effects before it can be considered for human clinical trials.
The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research. The integration of expertise from chemistry, biology, pharmacology, and computational science has been crucial in unraveling the complex interactions between molecules and biological systems. This collaborative approach has accelerated the discovery and development of novel therapeutic agents like N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yll)-1,3,
851129-85-6 (N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide) 関連製品
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